molecular formula C8H12O3 B13791402 Ethyl 2-methoxypent-4-ynoate CAS No. 66313-10-8

Ethyl 2-methoxypent-4-ynoate

Cat. No.: B13791402
CAS No.: 66313-10-8
M. Wt: 156.18 g/mol
InChI Key: JCYNMUQAMQTJCX-UHFFFAOYSA-N
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Description

Ethyl 2-methoxypent-4-ynoate: is an organic compound with the molecular formula C8H12O3. It is an ester derivative of 2-methoxypent-4-ynoic acid and is characterized by the presence of an ethyl group attached to the carboxylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methoxypent-4-ynoate can be synthesized through several methods. One common approach involves the esterification of 2-methoxypent-4-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxypent-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amides, thioesters

Scientific Research Applications

Ethyl 2-methoxypent-4-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-methoxypent-4-ynoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-methoxypent-4-ynoate can be compared with other similar compounds such as:

  • Ethyl 2-methylpent-4-ynoate
  • Ethyl 2-ethoxypent-4-ynoate
  • Ethyl 2-propoxypent-4-ynoate

Uniqueness: The presence of the methoxy group in this compound imparts unique reactivity and properties compared to its analogs. This structural feature can influence the compound’s chemical behavior, making it suitable for specific applications where other similar compounds may not be as effective.

By understanding the synthesis, reactivity, applications, and mechanism of action of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

CAS No.

66313-10-8

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 2-methoxypent-4-ynoate

InChI

InChI=1S/C8H12O3/c1-4-6-7(10-3)8(9)11-5-2/h1,7H,5-6H2,2-3H3

InChI Key

JCYNMUQAMQTJCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC#C)OC

Origin of Product

United States

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